molecular formula C17H12N6O2 B2877220 5-phenyl-N-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]-1,2-oxazole-3-carboxamide CAS No. 1428365-48-3

5-phenyl-N-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]-1,2-oxazole-3-carboxamide

Cat. No.: B2877220
CAS No.: 1428365-48-3
M. Wt: 332.323
InChI Key: RAZRAWWUQQVLPE-UHFFFAOYSA-N
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Description

5-phenyl-N-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]-1,2-oxazole-3-carboxamide is a synthetic small molecule featuring a hybrid heterocyclic architecture, designed for advanced chemical and pharmacological research. This compound is supplied as a high-purity material to ensure reliability in experimental applications. While the specific biological profile of this exact molecule is still under investigation, its core structure is of significant interest. The 1,2-oxazole (isoxazole) and pyrazole motifs are privileged scaffolds in medicinal chemistry, frequently found in compounds with potent biological activities . Specifically, related isoxazole-carboxamide derivatives have been explored as modulators of ion channels, such as Nav1.8, for pain research , and as inhibitors of key enzymes like interleukin-1 receptor-associated kinase 4 (IRAK4) for the study of inflammatory and autoimmune diseases . The molecular design, which incorporates a pyrimidine linker, is commonly employed to engage specific enzymatic targets, such as protein kinases, suggesting potential utility in oncology research . Researchers can leverage this compound as a key chemical tool for probing biological mechanisms, conducting high-throughput screening campaigns, or as a building block in the synthesis of more complex molecules for drug discovery. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

5-phenyl-N-(6-pyrazol-1-ylpyrimidin-4-yl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N6O2/c24-17(13-9-14(25-22-13)12-5-2-1-3-6-12)21-15-10-16(19-11-18-15)23-8-4-7-20-23/h1-11H,(H,18,19,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAZRAWWUQQVLPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=CC(=NC=N3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-phenyl-N-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]-1,2-oxazole-3-carboxamide typically involves multi-step reactions starting from readily available precursors. One common route involves the formation of the pyrazole ring, followed by the construction of the pyrimidine and isoxazole rings. The final step usually involves the coupling of these rings to form the desired compound. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to achieve large-scale production with consistent quality .

Chemical Reactions Analysis

Types of Reactions

5-phenyl-N-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives .

Scientific Research Applications

5-phenyl-N-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]-1,2-oxazole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer, inflammation, and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-phenyl-N-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately affecting cellular functions and processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of this compound can be contextualized against pyrazole- and pyrimidine-containing derivatives reported in the literature. Below is a comparative analysis based on substituent effects, biological activity, and molecular properties.

Structural Analogues from the Molecules 2014 Study

The Molecules (2014) study synthesized a series of dihydro-pyrazole-carboximidamide derivatives (compounds 1–11) with varying aryl substituents . While these compounds lack the oxazole-pyrimidine backbone of the target molecule, they share key pharmacophoric elements, such as:

  • Aromatic substituents influencing lipophilicity and binding interactions.
  • Heterocyclic cores enabling hydrogen bonding or π-π stacking.

Key Structural Differences:

Feature Target Compound Molecules 2014 Analogs (e.g., compounds 1–11)
Core scaffold Oxazole-pyrimidine-pyrazole hybrid Dihydro-pyrazole-carboximidamide
Substituent diversity Fixed phenyl and pyrazole groups Variable substituents (e.g., methoxy, chloro, bromo)
Bioactivity focus Kinase inhibition (hypothesized) Anticancer, antimicrobial

Substituent Effects on Activity

  • Electron-withdrawing groups (EWGs): Compounds with para-chloro (compound 3) or nitro (compound 9) substituents in the Molecules study exhibited enhanced cytotoxicity against cancer cell lines compared to electron-donating groups (e.g., methoxy in compound 1) . This suggests that EWGs may improve target engagement, a trend that could extend to the target compound if similar substituents are introduced.
  • Ortho-substituents: Bromo or methoxy groups at the ortho position (compounds 4, 5) reduced solubility but increased metabolic stability .

Pharmacokinetic and Physicochemical Properties

Parameter Target Compound Molecules 2014 Analogs (Avg.)
Molecular weight ~380 g/mol (estimated) 280–350 g/mol
LogP (lipophilicity) ~3.5 (predicted) 2.8–4.1
Hydrogen bond acceptors 7 4–5

The higher hydrogen bond capacity of the target compound may improve target binding but reduce blood-brain barrier permeability compared to simpler dihydro-pyrazole analogs.

Research Findings and Limitations

  • Target compound: No direct biological data are available in the provided evidence.
  • Molecules 2014 analogs: Demonstrated IC₅₀ values of 5–20 µM against HeLa and MCF-7 cancer cells, with para-chloro derivatives (compound 3) being most potent .

Critical Knowledge Gaps:

  • The impact of the oxazole-pyrimidine core on selectivity (e.g., kinase vs. off-target effects).
  • Comparative ADMET (absorption, distribution, metabolism, excretion, toxicity) profiles.

Biological Activity

5-Phenyl-N-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]-1,2-oxazole-3-carboxamide is a compound that exhibits significant biological activity, particularly in the realm of medicinal chemistry. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound can be structurally represented as follows:

C17H15N5O2\text{C}_{17}\text{H}_{15}\text{N}_5\text{O}_2

This molecular formula indicates the presence of phenyl, pyrimidine, pyrazole, and oxazole moieties, which are known to contribute to various biological activities.

Antitumor Activity

Research indicates that derivatives of pyrazole, including the compound , display potent antitumor properties. Specifically, they have shown effectiveness against various cancer cell lines by inhibiting key oncogenic pathways:

  • BRAF(V600E) Inhibition: The compound has been reported to inhibit BRAF(V600E), a common mutation in melanoma and other cancers, demonstrating its potential as an anticancer agent .
  • EGFR and Aurora-A Kinase: It also exhibits inhibitory effects on EGFR and Aurora-A kinase, which are critical targets in cancer therapy .

Anti-inflammatory Effects

The compound has demonstrated significant anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO), contributing to its therapeutic potential in inflammatory diseases .

Antimicrobial Activity

In addition to its anticancer and anti-inflammatory effects, this compound has shown antimicrobial activity against various pathogens. Studies have indicated that it can disrupt bacterial membranes, leading to cell lysis .

The mechanisms underlying the biological activities of this compound include:

  • Inhibition of Kinases: By targeting kinases involved in cell proliferation and survival.
  • Modulation of Inflammatory Pathways: Reducing the expression of inflammatory markers.
  • Disruption of Microbial Cell Integrity: Leading to increased susceptibility of bacteria to host defenses.

Study 1: Anticancer Efficacy

A study evaluated the efficacy of this compound against breast cancer cell lines MCF-7 and MDA-MB-231. The results showed that it significantly reduced cell viability in a dose-dependent manner and enhanced the effects of doxorubicin when used in combination therapy .

Study 2: Anti-inflammatory Activity

In a model of endotoxin-induced inflammation, administration of the compound resulted in a marked reduction in edema and inflammatory cytokines compared to control groups. This suggests its potential use in treating inflammatory diseases .

Data Summary

Activity Target Effectiveness Reference
AntitumorBRAF(V600E), EGFRSignificant inhibition
Anti-inflammatoryTNF-α, NOReduced production
AntimicrobialVarious pathogensEffective disruption

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